N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure with substitutions at the N4, N6, and 1-positions. The N4 group is a 3-methylphenyl moiety, the N6 substituent is a cyclopentyl group, and the 1-position is occupied by a phenyl ring.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-16-8-7-11-18(14-16)25-21-20-15-24-29(19-12-3-2-4-13-19)22(20)28-23(27-21)26-17-9-5-6-10-17/h2-4,7-8,11-15,17H,5-6,9-10H2,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSZIBSUJWYMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities influenced by substitutions at the N4, N6, and 1-positions. Below is a detailed comparison of the target compound with its closest analogs:
Substituent Variations and Structural Features
Target Compound
- N4 Substituent : 3-methylphenyl (electron-donating methyl group).
- N6 Substituent : Cyclopentyl (aliphatic, hydrophobic).
- 1-Position : Phenyl (aromatic ring).
Analog 1: N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4 Substituent : 3-methoxyphenyl (electron-donating methoxy group).
- N6 Substituent : Cycloheptyl (larger aliphatic ring than cyclopentyl).
- Key Differences : Increased steric bulk at N6 (cycloheptyl vs. cyclopentyl) and enhanced solubility from the methoxy group. CAS RN: 1005297-13-1 .
Analog 2: N6-(2-Methoxybenzyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4 Substituent : 3-methylphenyl (same as target).
- N6 Substituent : 2-methoxybenzyl (aromatic with methoxy group).
- Molecular weight: 436.52 g/mol .
Analog 3: N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4 Substituent : 3-chloro-4-methylphenyl (electron-withdrawing chlorine).
- N6 Substituent : Ethyl (small alkyl group).
- CAS RN: 878064-24-5 .
Analog 4: N4,N6-Bis(isopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Physicochemical Properties
Biological Activity
N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N6, with a molecular weight of 384.5 g/mol. The compound features a unique pyrazolo[3,4-d]pyrimidine scaffold with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 946321-22-8 |
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by acting as inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). These kinases play crucial roles in cell cycle regulation and cancer progression. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown cytotoxic effects against various cancer cell lines with low IC50 values, indicating high potency against tumor cells .
Case Studies
- Inhibition of CK1 : this compound was evaluated for its ability to inhibit CK1. In vitro studies demonstrated its effectiveness with an IC50 value in the nanomolar range .
- Cytotoxicity Against Cancer Cell Lines : In studies involving human ovarian adenocarcinoma (SK-Ov-3), breast carcinoma (MDA-MB-361), and liver carcinoma (Hep-G2), compounds within this class exhibited significant cytotoxic activity .
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : By targeting kinases such as CK1 and CDKs, the compound disrupts critical signaling pathways involved in cell proliferation and survival.
- Selective Binding : Molecular docking studies suggest favorable binding conformations that enhance the inhibitory activity against specific targets .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
